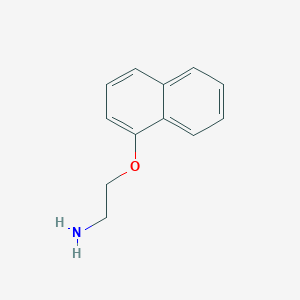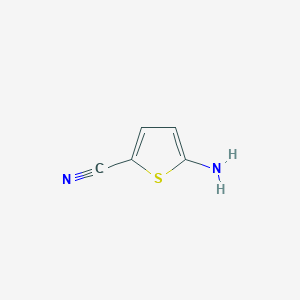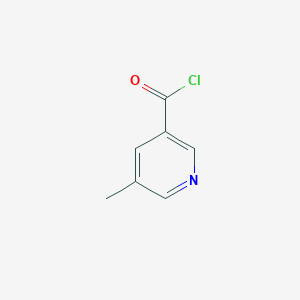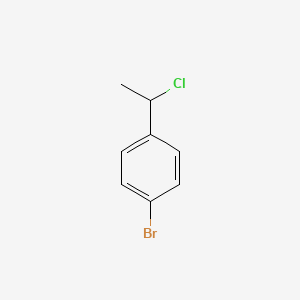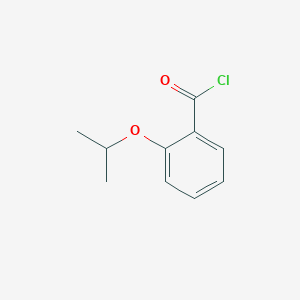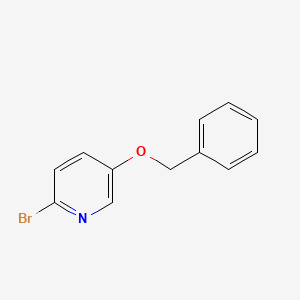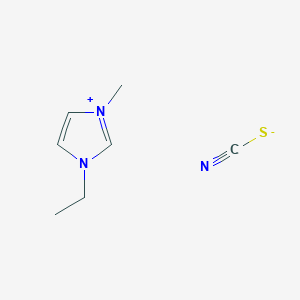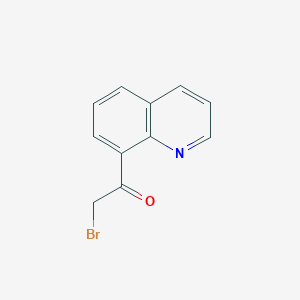
2-Bromo-1-(quinolin-8-yl)ethan-1-one
Vue d'ensemble
Description
2-Bromo-1-(quinolin-8-yl)ethan-1-one is a compound that can be associated with the quinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Bromo-1-(quinolin-8-yl)ethan-1-one, they do provide insights into the chemistry of related quinoline derivatives and their potential synthetic pathways, molecular structures, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and is influenced by factors such as temperature and the presence of certain functional groups. For instance, the base-promoted and temperature-dependent reactions of 3-(2,2-dibromovinyl)quinolin-2(1H)-ones lead to the formation of 2-bromofuro[2,3-b]quinolines at 50 °C, while at 80 °C, a domino reaction occurs to afford 2-alkoxyfuro[2,3-b]quinolines through cyclization and nucleophilic substitution reactions . This suggests that the synthesis of brominated quinoline derivatives, such as 2-Bromo-1-(quinolin-8-yl)ethan-1-one, may also be temperature-sensitive and could involve similar base-promoted cyclization mechanisms.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure analysis of various quinoxalinedione derivatives reveals the impact of different substituents on the geometry of the molecules . Although not directly related to 2-Bromo-1-(quinolin-8-yl)ethan-1-one, these findings highlight the importance of structural studies in understanding the properties of brominated quinoline compounds.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde demonstrates the potential for creating diverse quinolin-4-one derivatives through base-mediated pathways . This indicates that 2-Bromo-1-(quinolin-8-yl)ethan-1-one could also undergo similar reactions, potentially leading to a range of products depending on the reaction conditions and the presence of other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol exhibits properties that enable molecular recognition by NMR and fluorescence spectroscopy, which is significant for practical applications such as the discrimination of isomers . This suggests that 2-Bromo-1-(quinolin-8-yl)ethan-1-one may also possess unique physical and chemical properties that could be exploited in various applications, although specific studies on this compound would be required to confirm such properties.
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
-
Organic Synthesis
- The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- These reactions have aroused great interest and gave us a clear direction for future research .
Orientations Futures
Quinoline-based compounds like “2-Bromo-1-(quinolin-8-yl)ethan-1-one” have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future direction in this field could involve the development of more efficient synthesis protocols and exploration of new biological and pharmaceutical activities.
Propriétés
IUPAC Name |
2-bromo-1-quinolin-8-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOFLIRNPFPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563506 | |
| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(quinolin-8-yl)ethan-1-one | |
CAS RN |
860113-88-8 | |
| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


